molecular formula C18H21ClN4O B2879122 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034587-47-6

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2879122
CAS No.: 2034587-47-6
M. Wt: 344.84
InChI Key: PJYDSHLQQLCDMY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a pyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the core piperidinyl and pyridinyl components. One common approach is the reaction of 2-chlorophenyl isocyanate with 1-(pyridin-4-yl)piperidin-4-ylmethylamine under controlled conditions to form the urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties may be exploited in the development of advanced materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

  • Bepotastine Besilate:

  • Imidazo[1,2-a]pyridines: A class of compounds known for their biological activity and use in pharmaceutical chemistry.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which may confer unique properties and applications not found in other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-16-3-1-2-4-17(16)22-18(24)21-13-14-7-11-23(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYDSHLQQLCDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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